3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane
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Overview
Description
3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and a benzoyl group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine: A similar compound with a piperidine ring instead of an azepane ring.
3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]morpholine: A compound with a morpholine ring.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane lies in its specific combination of functional groups and the azepane ring structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-10-8-17(9-11-20)19-5-1-2-13-25(16-19)22(27)18-6-3-7-21(15-18)26-14-4-12-24-26/h3-4,6-12,14-15,19H,1-2,5,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMLAKMDONMYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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